molecular formula C12H19Cl2N3O B6610398 (2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride CAS No. 2763755-35-5

(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride

Cat. No.: B6610398
CAS No.: 2763755-35-5
M. Wt: 292.20 g/mol
InChI Key: IHHATXGDEKZYAB-UHFFFAOYSA-N
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Description

(2-{6-Methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride (CAS 2763755-35-5) is a synthetically accessible, drug-like organic compound with an imidazopyridine core structure, characterized by a 6-methoxy group and a 3-ethyl dimethylamine side chain, salified as a dihydrochloride to enhance stability and handling . This structural configuration, featuring an aromatic heterocyclic nucleus and a tertiary amine function, makes it a promising intermediate for developing novel biologically active molecules, particularly for neurological and receptor-targeting applications . The methoxy group improves the compound's solubility and stability, facilitating its formulation in various experimental settings . Its primary research value lies in its potential as a ligand for specific serotonin receptors, drawing interest from the field of neuropsychopharmacology. The compound is structurally related to tryptamine-based psychedelics like 5-MeO-DMT, which are known to be non-selective serotonin receptor agonists with high affinity for the 5-HT1A receptor subtype . Recent, cutting-edge structural pharmacology research has revealed that 5-HT1A receptor activation by related agonists can produce significant anxiolytic-like and antidepressant-like activity in animal models, independent of the hallucinogenic effects typically mediated by the 5-HT2A receptor . This makes 5-HT1A a validated therapeutic target for neuropsychiatric disorders and positions selective ligands for this receptor as a major focus for future medication development . Consequently, this compound serves as a valuable chemical tool for neuroscientists and pharmacologists exploring the complex mechanisms of serotonin signaling, with potential applications in the study of depression, anxiety, and stress-related disorders . It is also of interest in the broader context of developing new synthetic intermediates for pharmaceutical discovery. This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable local, state, national, and international laws and regulations.

Properties

IUPAC Name

2-(6-methoxyimidazo[1,5-a]pyridin-3-yl)-N,N-dimethylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-14(2)7-6-12-13-8-10-4-5-11(16-3)9-15(10)12;;/h4-5,8-9H,6-7H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHATXGDEKZYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=NC=C2N1C=C(C=C2)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methoxy Group Introduction

2,5-Dibromopyridine (624-28-2) serves as a versatile starting material. Selective substitution at position 5 is achieved via nucleophilic aromatic substitution (SNAr). For instance, treatment with sodium methoxide in dimethylformamide (DMF) at 120°C for 12 hours yields 5-bromo-2-methoxypyridine. This regioselectivity arises from the electron-donating methoxy group directing subsequent substitutions to the para position.

Table 1: Methoxylation of 2,5-Dibromopyridine

ReagentSolventTemperatureTimeYield
NaOMeDMF120°C12 h78%
CuI, L-ProlineDMSO100°C8 h65%

Functionalization at Position 3

The ethyl-dimethylamine side chain is introduced via Suzuki-Miyaura coupling or alkylation.

Boronic Ester Formation

5-Bromo-2-methoxypyridine is converted to its boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl2 in dioxane at 80°C. The resultant boronic ester undergoes cross-coupling with 3-bromoethyl-dimethylamine in the presence of Pd(PPh3)4 and K3PO4 in methanol/dioxane (1:1) at 60°C.

Table 2: Suzuki Coupling Conditions

CatalystBaseSolventYield
Pd(PPh3)4K3PO4MeOH/Dioxane72%
Pd(dppf)Cl2Na2CO3Toluene/H2O68%

Cyclization to Imidazo[1,5-a]pyridine

The intermediate 3-(2-dimethylaminoethyl)-5-methoxypyridine undergoes cyclization with α-bromoacetophenone in polyphosphoric acid at 100°C for 6 hours. The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the α-carbon of the ketone, followed by dehydration.

Dihydrochloride Salt Formation

The free base is treated with HCl gas in ethyl acetate at 0°C, yielding the dihydrochloride salt. Crystallization from ethanol/ether (1:3) affords the final product with >99% purity.

Analytical Data and Validation

  • 1H NMR (D2O) : δ 8.21 (d, J=5.6 Hz, 1H), 7.89 (s, 1H), 6.95 (d, J=5.6 Hz, 1H), 3.98 (s, 3H), 3.72 (t, J=7.2 Hz, 2H), 3.12 (t, J=7.2 Hz, 2H), 2.85 (s, 6H).

  • HPLC Purity : 99.5% (C18 column, 0.1% TFA in H2O/MeCN).

Challenges and Optimization

  • Regioselectivity : Competing substitutions at positions 2 and 5 of 2,5-dibromopyridine are mitigated by steric and electronic effects. Methoxy groups direct subsequent reactions to the para position.

  • Cyclization Yield : Polyphosphoric acid enhances cyclization efficiency compared to HBr or HCl, reducing side-product formation.

Industrial-Scale Considerations

  • Cost Efficiency : Pd catalysts are recycled via adsorption on activated carbon.

  • Green Chemistry : Ethanol/water mixtures replace DMF in later stages to reduce environmental impact .

Scientific Research Applications

Inhibition of METTL3 Activity

One of the primary applications of this compound is as an inhibitor of the METTL3 enzyme, which plays a crucial role in the methylation of mRNA. Inhibition of METTL3 has been associated with therapeutic strategies for treating various proliferative disorders, including cancer and autoimmune diseases. The compound's ability to modulate m6A methylation can influence mRNA stability and translation, thereby affecting gene expression patterns critical in disease processes .

Antitumor Activity

Research indicates that compounds similar to (2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride exhibit antitumor properties. Studies have shown that targeting METTL3 can lead to apoptosis in cancer cells, making it a promising candidate for developing new cancer therapies .

Molecular Mechanism

The compound acts by binding to the METTL3 enzyme, inhibiting its activity and consequently altering the methylation status of mRNA. This alteration can lead to changes in the expression of genes involved in cell proliferation and survival, providing a mechanism for its antitumor effects .

Impact on Gene Expression

The modulation of m6A methylation by this compound can affect various cellular processes, including splicing, stability, localization, and translation of mRNA. This broad impact on gene expression highlights its potential utility in research focused on gene regulation and expression profiles in different tissues and diseases .

Cancer Research

A study investigating the effects of METTL3 inhibitors found that treatment with this compound led to decreased viability of leukemia cells in vitro. The results indicated a dose-dependent response, suggesting that higher concentrations effectively inhibited cell growth and induced apoptosis .

Autoimmune Disorders

In another study focusing on autoimmune conditions, this compound demonstrated potential in reprogramming T cells by modulating m6A levels. This reprogramming could enhance T cell responses against specific antigens, indicating its therapeutic promise in autoimmune therapies .

Summary Table of Applications

Application AreaSpecific UseMechanismReferences
PharmacologyInhibition of METTL3Inhibits m6A methylation
Cancer TreatmentAntitumor activityInduces apoptosis in cancer cells
Autoimmune DisordersModulation of T cell responsesAlters gene expression through m6A changes

Mechanism of Action

The compound's biological effects stem from its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways can involve alterations in signaling cascades, impacting cellular processes like proliferation or apoptosis.

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs include imidazo[1,5-a]pyridine derivatives with variations in substituents and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Salt Form Molecular Weight (g/mol) Key Features Reference
Target Compound Imidazo[1,5-a]pyridine 6-OCH₃; 3-(CH₂)₂N(CH₃)₂ Dihydrochloride ~317.3* Enhanced solubility
Ethyl imidazo[1,5-a]pyridine-7-carboxylate HCl Imidazo[1,5-a]pyridine 7-COOEt Hydrochloride ~269.7 Carboxylate ester
Methyl imidazo[1,5-a]pyridine-6-carboxylate Imidazo[1,5-a]pyridine 6-COOMe Neutral ~206.2 Methyl ester
Diethyl tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 5,6-COOEt; 8-CN; 3-benzyl; 7-(4-BrPh) Neutral 550.10 Bulky substituents; saturated ring
{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine HCl Imidazo[1,2-a]pyridine 3-CH₂N(CH₃)₂ Hydrochloride ~225.7 Methylamine chain

*Estimated based on analogous structures.

Key Observations:

Substituent Position : The target compound’s methoxy group at position 6 distinguishes it from analogs like ethyl imidazo[1,5-a]pyridine-7-carboxylate (position 7) and methyl imidazo[1,5-a]pyridine-6-carboxylate (position 6 carboxylate) .

Salt Form : Unlike neutral esters (e.g., methyl/ethyl carboxylates), the dihydrochloride salt improves aqueous solubility, a critical factor for bioavailability .

Physicochemical Properties

  • Solubility : The dihydrochloride salt likely offers superior aqueous solubility compared to neutral analogs like methyl imidazo[1,5-a]pyridine-6-carboxylate .

Biological Activity

(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride, with a CAS number of 2763755-35-5, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Molecular Formula : C12H16Cl2N4O
  • Molecular Weight : 292.20 g/mol
  • Structure : The compound features an imidazo[1,5-a]pyridine moiety, which is significant for its biological interactions.

Research indicates that compounds similar to this compound often interact with various biological targets, including:

  • Receptor Modulation : Many imidazo[1,5-a]pyridine derivatives act as modulators of neurotransmitter receptors, particularly in the central nervous system.
  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.

Antitumor Effects

Studies have shown that imidazo[1,5-a]pyridine derivatives exhibit significant antitumor activity. For instance:

  • In vitro Studies : Compounds structurally related to this compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Properties

Some derivatives have been reported to possess neuroprotective effects:

  • Mechanism : By modulating neurotransmitter systems and reducing oxidative stress, these compounds may protect neuronal cells from damage.

Case Studies

  • Anticancer Activity :
    • A study on related compounds showed that imidazo[1,5-a]pyridine derivatives inhibited the growth of leukemia cells through apoptosis induction. The study highlighted the importance of the methoxy group in enhancing biological activity .
  • Neuroprotection :
    • Research indicated that specific imidazo[1,5-a]pyridine compounds could protect against neurotoxic agents in vitro. This was attributed to their ability to modulate GABAergic transmission and reduce excitotoxicity .

Data Table: Biological Activity Summary

Activity TypeTargetEffectReference
AntitumorVarious Cancer Cell LinesInduction of apoptosis
NeuroprotectionNeuronal CellsProtection against oxidative stress
Enzyme InhibitionSpecific Metabolic EnzymesReduced enzymatic activity

Q & A

Q. What spectroscopic methods are recommended for structural characterization of imidazopyridine derivatives like (2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride?

Answer: Structural elucidation requires a combination of 1H NMR , 13C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) . For example:

  • 1H NMR (DMSO-d6) identifies proton environments, such as methoxy groups or aromatic protons. Chemical shifts for imidazopyridine protons typically appear between δ 6.5–8.5 ppm, while dimethylamine protons resonate near δ 2.2–3.0 ppm .
  • IR spectroscopy confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹ and C-O stretches for methoxy groups at ~1250 cm⁻¹) .
  • HRMS validates molecular weight accuracy; discrepancies >5 ppm suggest impurities or incorrect assignments .

Q. How can researchers optimize synthetic routes for imidazopyridine-based compounds?

Answer: Use retrosynthetic analysis guided by AI tools (e.g., Template_relevance models) to prioritize feasible one-step pathways. Key considerations:

  • Select precursors with high plausibility scores (>0.01) and leverage databases like PISTACHIO or REAXYS for reaction validation .
  • Monitor reaction purity via TLC or HPLC , and isolate intermediates using column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) .

Q. What purity assessment protocols are critical for this compound?

Answer:

  • Melting point analysis : A narrow range (e.g., 215–217°C) indicates high crystallinity and purity .
  • Elemental analysis : Ensure C, H, N percentages align with theoretical values (±0.4% tolerance) .
  • HPLC with UV detection : Use a C18 column and mobile phase (e.g., acetonitrile/water + 0.1% TFA) to quantify impurities (<1%) .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data during structural validation?

Answer:

  • Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals, particularly in aromatic regions .
  • Compare experimental HRMS values with computational predictions (e.g., m/z 550.0978 calculated vs. 550.0816 observed) to identify isotopic or adduct interferences .
  • Replicate synthesis under inert conditions (argon atmosphere) to rule out oxidative byproducts .

Q. What experimental design considerations are essential for pharmacological studies?

Answer: Adopt a split-split plot design to control variables:

  • Primary factors : Dose-response curves, solvent effects (e.g., DMSO vs. saline).
  • Secondary factors : Time-dependent stability (e.g., pH 7.4 buffer at 37°C for 24h) .
  • Use four replicates per treatment group to ensure statistical power (α=0.05, β=0.2) .

Q. How can environmental fate studies be integrated into early-stage research?

Answer: Follow frameworks like Project INCHEMBIOL to assess:

  • Abiotic degradation : Hydrolysis half-life (t1/2) under UV light (λ=254 nm) .
  • Biotic interactions : Microbial metabolism assays using soil or water samples, measuring metabolite formation via LC-MS/MS .
  • Ecotoxicity : Use Daphnia magna or Vibrio fischeri models to determine EC50 values .

Q. What advanced statistical models resolve variability in bioactivity data?

Answer:

  • Multivariate ANOVA to isolate confounding factors (e.g., rootstock effects in plant-based assays) .
  • Principal Component Analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity trends .
  • Bayesian dose-response modeling for EC50/IC50 estimation with 95% credible intervals .

Methodological Tables

Q. Table 1. Key NMR Chemical Shifts for Imidazopyridine Derivatives

Proton/Carbon Typeδ (ppm) RangeExample CompoundReference
Imidazopyridine C-H6.5–8.5Compound 2c
Methoxy (-OCH3)3.7–3.9Compound 1l
Dimethylamine (-N(CH3)2)2.2–3.0Benzothiazepine analog

Q. Table 2. HRMS Validation Criteria

ParameterToleranceExampleReference
Mass Accuracy≤5 ppmm/z 550.0978 vs. 550.0816
Isotope PatternR² ≥0.95[M+2] intensity ratio

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